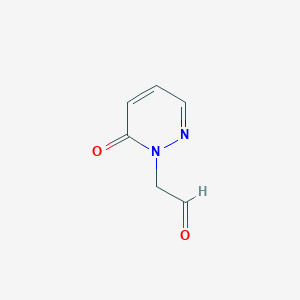

2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-(6-oxopyridazin-1-yl)acetaldehyde |

InChI |

InChI=1S/C6H6N2O2/c9-5-4-8-6(10)2-1-3-7-8/h1-3,5H,4H2 |

InChI Key |

ZASBHWMMMVKVEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde

The synthetic routes can be broadly categorized based on the method used to introduce the acetaldehyde (B116499) moiety and the approach to constructing the pyridazinone ring system.

Acetaldehyde and its chemical equivalents are fundamental building blocks in organic synthesis. Their application in forming the side chain of the target molecule can be envisioned through several key reaction types.

The Aldol (B89426) condensation and its variants, such as the Claisen-Schmidt condensation, are powerful C-C bond-forming reactions. thieme-connect.de In a Claisen-Schmidt reaction, an enolizable ketone or aldehyde reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically base-catalyzed, using reagents like sodium hydroxide. nih.govgordon.edu While directly applicable for creating α,β-unsaturated carbonyls, the principles can be adapted. For instance, a pyridazinone derivative bearing a methyl group or an activated methylene (B1212753) group adjacent to the ring could potentially undergo a condensation reaction with a suitable electrophile to build the acetaldehyde side chain.

However, a more direct application of this type of reaction would be in the synthesis of a precursor. For example, the Claisen-Schmidt condensation between a ketone and an aldehyde demonstrates the reactivity of enolates, which is central to these pathways. pearson.comnumberanalytics.com

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Ketone/Aldehyde (Enolizable) | Carbonyl (Non-enolizable) | Base/Catalyst | Product Type |

| Acetone | Benzaldehyde | NaOH | α,β-Unsaturated Ketone |

| Cyclohexanone | Substituted Benzaldehydes | NaOH | α,α′-bis(benzylidene)cycloalkanone nih.gov |

| Acetaldehyde | Iso-propanal | NaOH | α,β-Unsaturated Aldehyde nih.gov |

This table illustrates the versatility of the Claisen-Schmidt condensation in forming C-C bonds, a foundational concept for synthesizing complex organic molecules.

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.orglibretexts.org

For the synthesis of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, a plausible strategy involves the nucleophilic attack by the nitrogen atom of the 6-pyridazinone ring onto a suitable two-carbon electrophile. A common method for N-alkylation involves using a haloalkane. Therefore, reacting 6-pyridazinone with a 2-haloacetaldehyde derivative (e.g., 2-bromoacetaldehyde diethyl acetal (B89532), to protect the reactive aldehyde) in the presence of a base would install the desired side chain. The protecting group can then be removed under acidic conditions to reveal the acetaldehyde functionality.

Table 2: General Nucleophilic Addition Pathways

| Nucleophile | Electrophile | Key Feature |

| Amine/Heterocycle N-H | Alkyl Halide | N-Alkylation |

| Grignard Reagent (R-MgX) | Aldehyde/Ketone | C-C Bond Formation, Alcohol Product youtube.com |

| Cyanide (CN⁻) | Aldehyde/Ketone | Cyanohydrin Formation masterorganicchemistry.com |

| Hydride (H⁻ from NaBH₄/LiAlH₄) | Aldehyde/Ketone | Reduction to Alcohol |

This table outlines various nucleophilic addition reactions, highlighting the N-alkylation pathway as a key strategy for attaching side chains to heterocyclic systems like pyridazinone.

The pyridazinone core is a common pharmacophore found in numerous bioactive compounds. wikipedia.orgnih.gov Its synthesis is well-established, with cyclocondensation being the most prominent method.

The most widespread and efficient method for constructing the pyridazine (B1198779) and pyridazinone ring is the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org The choice of the 1,4-dicarbonyl precursor dictates the substitution pattern on the resulting ring. For 6-oxopyridazinones (pyridazin-3(2H)-ones), suitable precursors include γ-ketoacids, maleic anhydride (B1165640) derivatives, or β,γ-unsaturated acids.

For instance, the reaction of levulinic acid with phenylhydrazine (B124118) was used in one of the earliest preparations of a pyridazine derivative. wikipedia.org Similarly, reacting γ-ketoacids with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) is a standard procedure to yield 6-substituted pyridazin-3(2H)-ones. nih.gov The reaction proceeds by initial formation of a hydrazone followed by intramolecular cyclization and dehydration. researchgate.netnih.gov

Table 3: Pyridazinone Synthesis via Cyclocondensation

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Heterocycle | Reference |

| 4-Oxo-but-2-enoic acid derivative | Hydrazine hydrate | Pyridazinone derivative | nih.gov |

| Levulinic acid | Phenylhydrazine | Phenylpyridazine derivative | wikipedia.org |

| Maleic hydrazide | - | (Starting material for pyridazine) | wikipedia.org |

| β-Enaminodiketones | Aromatic Amidines | Pyrido[1,2-a]pyrimidinone | nih.gov |

This table summarizes key examples of cyclocondensation reactions used to form the core pyridazinone structure, demonstrating the utility of hydrazine derivatives.

For example, a multi-component reaction can yield a complex ester, which is then reacted with hydrazine hydrate to form the corresponding carbohydrazide. ajol.info This hydrazide can then undergo heterocyclization reactions to form various heterocyclic systems, including those related to pyridazinones. ajol.infomdpi.com The synthesis of hydrazide-hydrazone derivatives, which are precursors for a variety of heterocycles, is a well-documented field of study. mdpi.com

Approaches to the 6-Oxopyridazin-1(6H)-yl Ring System

Ring Closure Methodologies from Acyclic Precursors

The most conventional and widely applied method for constructing the 4,5-dihydropyridazin-3(2H)-one skeleton involves the cyclization of β-aroylpropionic acids or other suitable γ-ketoacids with hydrazine hydrate. nih.govresearchgate.netresearchgate.net This reaction is typically followed by an oxidation step, for instance using bromine in acetic acid, to introduce the double bond and yield the aromatic pyridazin-3(2H)-one ring. nih.gov

Modern synthetic organic chemistry has expanded the repertoire of pyridazine synthesis with several innovative methods. organic-chemistry.org These include:

Copper-Promoted Cyclization: A 6-endo-trig cyclization of readily accessible β,γ-unsaturated hydrazones can be promoted by copper catalysts under mild conditions to afford 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be subsequently converted to the corresponding pyridazines. organic-chemistry.org

Diels-Alder Reactions: An inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, mediated by a Lewis acid, provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

Annulation Strategies: A [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, yields trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org

Coupling Strategies for Acetaldehyde Linkage to the Pyridazinone Core

Once the pyridazinone core is synthesized, the next critical phase is the introduction of the two-carbon acetaldehyde side chain at the N1 position of the ring.

Formation of Carbon-Nitrogen Bonds at the Pyridazinone N1 Position

The formation of the C-N bond at the N1 position of the pyridazinone ring is most commonly achieved via N-alkylation. This nucleophilic substitution reaction involves the deprotonation of the pyridazinone nitrogen, followed by its reaction with a suitable electrophile. A widely used strategy employs halo-ester reagents like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a weak base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) or acetone. ingentaconnect.comnih.gov This reaction introduces an ester-containing side chain, which serves as a direct precursor to the desired acetaldehyde functionality. nih.gov A similar approach has been documented for the reaction between 6-aryl-3(2H)pyridazinone and ethyl 2-bromobutanoate. nih.gov

| Pyridazinone Reactant | Alkylating Agent | Base / Solvent | Product | Reference |

| 6-(4-flouroaryl)pyridazinone | Chloroacetamide intermediates | K₂CO₃ / DMF | N-substituted acetamide (B32628) pyridazinone | ingentaconnect.com |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(6-oxo-pyridazinyl)acetate | nih.gov |

| 6-aryl-3(2H)pyridazinone | Ethyl 2-bromobutanoate | Not specified | Ethyl 2-(6-aryl-3-oxo-pyridazinyl)butanoate | nih.gov |

Introduction of the Acetaldehyde Side Chain

With the pyridazinone core functionalized with a precursor side chain at the N1 position, the final step is the generation of the aldehyde group. There are two primary synthetic routes to achieve this transformation:

Reduction of an Ester Precursor: The most common precursor installed via N-alkylation is an acetic acid ester, such as ethyl 2-(6-oxopyridazin-1(6H)-yl)acetate. nih.gov This ester can be selectively reduced to the corresponding aldehyde. This transformation is typically accomplished using a sterically hindered hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol.

Alkylation with a Protected Acetaldehyde Synthon: An alternative strategy involves alkylating the pyridazinone N1-anion with a protected form of 2-haloacetaldehyde. A common choice is a 2-haloacetal, for instance, 2-bromo-1,1-diethoxyethane. This introduces a diethoxyethyl side chain. The acetal group is stable under the basic conditions of the alkylation but can be readily hydrolyzed under mild acidic conditions to unmask the aldehyde functionality, yielding the final product. This use of a protected aldehyde equivalent is a standard tactic in organic synthesis to prevent unwanted reactions of a free aldehyde group. orgsyn.org

Synthesis of Key Precursors and Analogues

The versatility of the pyridazinone scaffold allows for the preparation of a wide array of substituted intermediates, which can then be carried forward to the target molecule.

Preparation of Substituted Pyridazinone Intermediates

The synthesis of the pyridazinone core itself can be adapted to incorporate various substituents, which may be required for structure-activity relationship studies or to tune the properties of the final compound.

Key synthetic routes to substituted pyridazinones include:

From Acyclic Ketoacids: A foundational method begins with the Friedel-Crafts acylation of an aromatic compound (e.g., benzene) with succinic anhydride to produce a β-aroyl propionic acid. researchgate.net This intermediate can undergo further reactions, such as nitration, to introduce substituents onto the aromatic ring before the final cyclization with hydrazine hydrate. researchgate.net

From Dichloropyridazines: A versatile starting material is 3,6-dichloropyridazine. One of the chlorine atoms can be selectively displaced via nucleophilic aromatic substitution by reacting it with various amines, such as phenylpiperazine or morpholine (B109124) derivatives. nih.gov The remaining chlorine atom is then hydrolyzed, typically by heating in glacial acetic acid, to afford the 6-substituted-3(2H)-pyridazinone. nih.gov

| Starting Material(s) | Key Transformation(s) | Resulting Intermediate | Reference |

| Benzene + Succinic Anhydride | Friedel-Crafts acylation, then cyclization with hydrazine | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | researchgate.net |

| 3-(4-flourobenzoyl) propionic acid + Hydrazine hydrate | Cyclization | 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | ingentaconnect.com |

| 3,6-Dichloropyridazine + Phenylpiperazine | Nucleophilic substitution, then hydrolysis | 6-(4-Phenylpiperazin-1-yl)-3(2H)-pyridazinone | nih.gov |

Derivatization of Acetaldehyde for Specific Reaction Architectures

Acetaldehyde is a highly reactive and volatile compound. protocols.io For synthetic applications, particularly in multi-step sequences, it is often necessary to use a derivatized form that masks the reactive carbonyl group. This strategy prevents the aldehyde from undergoing undesired side reactions.

The most synthetically useful derivatization of acetaldehyde is its conversion into an acetal , also known as a ketal. This is typically achieved by reacting acetaldehyde with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. The resulting dimethyl or diethyl acetal is stable to bases, organometallic reagents, and hydrides, making it an excellent protecting group. orgsyn.org This allows for the manipulation of other parts of a molecule without affecting the masked aldehyde. The aldehyde can be easily regenerated later by simple acid-catalyzed hydrolysis.

While many derivatization reactions are used for analytical detection, they illustrate the reactivity of the carbonyl group. protocols.ionih.gov These include the formation of hydrazones with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or oximes with hydroxylamine (B1172632) derivatives. nih.govresearchgate.netnih.gov Another example is the reaction with D-cysteine to form a stable thiazolidine (B150603) ring structure. researchgate.net For synthetic purposes, however, the acetal remains the most practical and widely used derivative.

| Derivatizing Agent | Resulting Functional Group | Purpose | Reference |

| Methanol / Acid Catalyst | Dimethyl Acetal | Carbonyl Protection | orgsyn.org |

| Ethanol / Acid Catalyst | Diethyl Acetal | Carbonyl Protection | orgsyn.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Analytical Detection | protocols.ionih.gov |

| D-Cysteine | Thiazolidine-4-carboxylic acid | Analytical Detection | researchgate.net |

| O-PFBHA | Oxime | Analytical Detection | nih.gov |

Chemical Reactivity and Transformation Studies of 2 6 Oxopyridazin 1 6h Yl Acetaldehyde

Reactivity of the Acetaldehyde (B116499) Moiety

The acetaldehyde group attached to the N1 position of the pyridazinone ring is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orgyoutube.com This reactivity is fundamental to many of its chemical transformations.

The carbonyl group of the acetaldehyde moiety is highly polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by various nucleophiles. libretexts.orgyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and the presence of only one electron-donating alkyl group. libretexts.org In the case of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, reactions with strong nucleophilic reagents, such as Grignard reagents or organolithium compounds, would be expected to produce secondary alcohols. Similarly, reduction with metal hydrides like sodium borohydride (B1222165) would yield the corresponding primary alcohol, 2-(6-Oxopyridazin-1(6H)-yl)ethanol.

The addition of hydrogen cyanide, in a reaction known as cyanohydrin formation, would result in the formation of 2-hydroxy-3-(6-oxopyridazin-1(6H)-yl)propanenitrile. libretexts.org These reactions typically proceed via a tetrahedral intermediate formed by the initial attack of the nucleophile on the carbonyl carbon. nih.gov

Table 1: Expected Products from Nucleophilic Addition Reactions

| Reactant | Nucleophile | Expected Product | Reaction Type |

|---|---|---|---|

| 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde | Grignard Reagent (R-MgX) | 1-(Alkyl/Aryl)-2-(6-oxopyridazin-1(6H)-yl)ethanol | Organometallic Addition |

| 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde | Sodium Borohydride (NaBH₄) | 2-(6-Oxopyridazin-1(6H)-yl)ethanol | Reduction |

| 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde | Hydrogen Cyanide (HCN) | 2-Hydroxy-3-(6-oxopyridazin-1(6H)-yl)propanenitrile | Cyanohydrin Formation |

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed, reversible reaction involves the elimination of a water molecule. libretexts.org For 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, reaction with a primary amine (R-NH₂) would yield an N-substituted imine with the general structure R-N=CH-CH₂-(pyridazinone).

Similarly, condensation with hydrazine (B178648) and its derivatives is a common transformation. researchgate.netbiomedpharmajournal.org Reaction with hydrazine hydrate (B1144303) would produce the corresponding hydrazone. These reactions are crucial for synthesizing more complex heterocyclic systems and for creating derivatives with potential biological activities. researchgate.netbiomedpharmajournal.org For instance, reactions with various substituted hydrazines can lead to a diverse library of pyridazinone-based hydrazones. researchgate.net One-pot procedures involving primary amines, α-chloroacetaldehyde, and phenylisothiocyanate have been developed for the synthesis of thiazol-2-imine derivatives, highlighting the synthetic utility of the aldehyde group in multicomponent reactions. nih.gov

Like other aldehydes with an α-hydrogen, 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde can exist in equilibrium with its enol tautomer, 2-(6-oxo-1,6-dihydropyridazin-1-yl)ethen-1-ol. masterorganicchemistry.com Tautomerism is a common phenomenon in many biologically relevant molecules. frontiersin.org In most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. youtube.comcolorado.edu This is largely due to the greater strength of the carbon-oxygen π-bond compared to the carbon-carbon π-bond. youtube.com

However, the position of this equilibrium can be influenced by factors such as solvent and the electronic nature of substituents. masterorganicchemistry.commdpi.com The pyridazinone ring itself exhibits lactam-lactim tautomerism, existing primarily in the oxo (lactam) form. scholarsresearchlibrary.com The electron-withdrawing nature of the pyridazinone ring could potentially influence the acidity of the α-protons of the acetaldehyde moiety, thereby affecting the keto-enol equilibrium. The presence of the enol form, even in small concentrations, is significant as it provides an alternative reaction pathway. The enol can act as a nucleophile, reacting with electrophiles at the α-carbon, which is a key step in reactions like α-halogenation.

Reactivity of the Pyridazinone Ring System

The pyridazine (B1198779) ring is an electron-deficient heterocycle, a characteristic that is further enhanced by the oxo group. nih.gov This influences its reactivity, particularly towards nucleophiles.

The reactivity of the pyridazinone ring is highly sensitive to the nature and position of its substituents. Electron-withdrawing groups, such as a nitro group, can significantly activate the ring towards nucleophilic substitution. sciforum.net Conversely, electron-donating groups can decrease this reactivity. researchgate.net In studies on tetrafluoropyridazine (B1595357), the regioselectivity of nucleophilic substitution was found to depend on both the nature of the incoming nucleophile and the substituents already present on the ring. researchgate.netnih.gov For example, reactions with nitrogen nucleophiles often lead to substitution at the 4- and 5-positions. nih.gov While the target compound has a substituent at the N1 position, any reactions targeting the carbon atoms of the ring (e.g., C3, C4, C5) would be similarly influenced by other groups that could be present on the ring scaffold.

The pyridazinone ring possesses two nitrogen atoms. In 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, the N1 position is already substituted with the acetaldehyde group. The remaining ring nitrogen, N2, bears a hydrogen atom and can act as a nucleophile. This position is available for reactions such as alkylation and acylation.

Research has shown that N-alkylation, for instance with methyl or benzyl (B1604629) groups, is a common modification. nih.gov Similarly, acylation at the N2 position to introduce acetamide (B32628) or propanamide moieties has been explored to generate derivatives with specific pharmacological profiles. sarpublication.com These reactions typically involve treating the pyridazinone with an appropriate alkyl halide or acyl chloride in the presence of a base. The introduction of different substituents at the N2 position can significantly alter the molecule's properties, including its biological activity. nih.gov

Table 2: Potential Reactions at the Pyridazinone N2-Position

| Reaction Type | Reagent | Expected Functional Group at N2 |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Alkylation | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |

| Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) |

| Acylation | Propionyl Chloride (CH₃CH₂COCl) | Propionyl (-COCH₂CH₃) |

Functionalization of Ring Carbon Positions (e.g., through Michael Addition, Dehydrogenation)

The modification of the carbon backbone of the pyridazinone ring is a critical strategy for tuning the molecule's properties. This is often achieved either by introducing substituents onto a pre-formed ring or by constructing the ring from already functionalized precursors.

Michael Addition: The Michael reaction, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of pyridazinone synthesis, Michael-type additions are frequently employed to build the core structure. For instance, in the synthesis of pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors, a key step involves the regioselective Michael-type addition of indole (B1671886) derivatives to an α,β-unsaturated levulinate. nih.gov This reaction forms a 1,4-dicarbonyl intermediate which, upon subsequent condensation with hydrazine, cyclizes to form the desired 4-indolyl-dihydropyridazinone structure. nih.gov While this demonstrates the use of Michael addition to introduce functionality at what will become the C4 position, direct functionalization of a pre-existing 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde ring via this method is less commonly documented. The reactivity of the N-acetaldehyde group often presents a more accessible site for initial transformations.

A novel biocatalytic approach has demonstrated the asymmetric Michael addition of acetaldehyde to β-nitrostyrenes using an E. coli-expressed 4-oxalocrotonate tautomerase. nih.gov This reaction yields chiral 4-nitro-3-phenyl-butanal with excellent enantioselectivity (>99% ee) and highlights the potential of the acetaldehyde moiety to act as a Michael donor. nih.gov

Dehydrogenation: The final step in many pyridazinone syntheses is the aromatization of a 4,5-dihydropyridazinone intermediate. This dehydrogenation reaction is crucial for creating the stable, unsaturated 6-oxo-1,6-dihydropyridazine ring found in the title compound. A variety of reagents and conditions have been developed to achieve this transformation efficiently. researchgate.net

Several methods are prominent in the literature:

Bromine in Acetic Acid: Treating dihydropyridazinones with a solution of bromine in acetic acid at elevated temperatures (70-95°C) is a classic and effective method, providing the corresponding pyridazinones in good yields. researchgate.net

Sodium 3-nitrobenzenesulfonate: This reagent is particularly useful when the molecule contains substituents sensitive to bromination. Heating the dihydropyridazinone in a basic medium with sodium 3-nitrobenzenesulfonate provides the dehydrogenated product without affecting sensitive groups like a thiophene (B33073) ring. researchgate.net

Copper(II) Chloride: CuCl₂ is another effective oxidizing agent for this transformation, yielding pyridazinones in good to excellent yields (73-93%) after a straightforward workup. researchgate.net

Manganese(IV) Oxide: MnO₂ serves as a mild oxidizing agent for the aromatization of dihydropyridazinones. researchgate.net

The choice of method depends on the specific substituents present on the pyridazinone precursor to avoid unwanted side reactions.

Table 1: Selected Reagents for Dehydrogenation of Dihydropyridazinones

| Reagent | Typical Conditions | Yield Range | Reference |

| Bromine / Acetic Acid | 70-95°C | 73-81% | researchgate.net |

| Sodium 3-nitrobenzenesulfonate | Basic medium, heat | ~86% | researchgate.net |

| Copper(II) Chloride | Heat | 73-93% | researchgate.net |

| Selenium Dioxide | Refluxing xylene | Good | researchgate.net |

Intermolecular and Intramolecular Reaction Mechanisms

Understanding the mechanisms by which 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde and related structures react is fundamental to designing new synthetic pathways and predicting product outcomes.

Elucidation of Reaction Pathways for Derivative Formation

The formation of derivatives from a pyridazinone core can proceed through various pathways, often involving multi-step sequences that modify substituents on the nitrogen or carbon atoms of the ring. A well-documented pathway is the synthesis of pyridazinone-based monoamine oxidase B (MAO-B) inhibitors. mdpi.com This synthetic route, starting from a 6-substituted-3(2H)-pyridazinone, illustrates a common strategy for elaboration.

The mechanistic sequence is as follows:

N-H Alkylation: The process begins with the alkylation of the pyridazinone ring's secondary amine. The nitrogen atom acts as a nucleophile, attacking an electrophilic reagent like ethyl bromoacetate (B1195939) in the presence of a weak base such as potassium carbonate. This results in the formation of an N-substituted pyridazinone ester.

Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of a key acid hydrazide intermediate. mdpi.com

Condensation and Imine Formation: In the final step, the acid hydrazide undergoes a nucleophilic addition-elimination (condensation) reaction with various substituted aromatic aldehydes. This forms the final Schiff base derivatives, linking a new aromatic moiety to the pyridazinone core through a hydrazone bridge. mdpi.com

For the title compound, 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, the presence of the aldehyde functional group provides a rich site for further derivatization, distinct from the N-H reactivity described above. This aldehyde can participate in a wide array of classical carbonyl reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to generate a diverse library of derivatives.

Mechanistic Studies of Cyclization and Rearrangement Processes

Pyridazinone derivatives are valuable precursors for constructing more complex, fused heterocyclic systems through intramolecular reactions.

Cyclization Mechanisms: A notable example is the autoxidation and cyclization of 4-hydrazinylquinolin-2(1H)-ones, which proceeds through a complex dimerization and cyclization cascade to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.gov The proposed mechanism for this transformation involves several key steps:

Tautomerization: The reaction initiates with a proton shift from the starting 4-hydrazinylquinolin-2(1H)-one (2) to its isomer (2').

Dimerization: A molecule of the starting material (2) reacts with its isomer (2') to form a dimerized intermediate (6).

Hydrazine Elimination: This intermediate (6) eliminates a molecule of hydrazine to produce a dimerized hydrazone (7), which then tautomerizes to a more stable intermediate (7').

Aerial Oxidation & Electrocyclization: The reaction is dependent on atmospheric oxygen. The intermediate 7' undergoes aerial oxidation of the NH-NH group to form a diazo intermediate (8), which then undergoes internal electrocyclization to give a cyclized product (9).

Final Oxidation: A second aerial oxidation step aromatizes the newly formed ring system, yielding the final, stable pyridazino-diquinoline product (3). nih.gov

This pathway highlights how the inherent reactivity of hydrazine-substituted heterocycles can be harnessed to build intricate, fused polycyclic structures under relatively mild, aerobic conditions.

Rearrangement Processes: The pyridazine ring system can also undergo significant structural rearrangements. A classic example is the photochemical rearrangement of certain pyridazines into pyrazines. When tetrafluoropyridazine or various perfluoroalkylpyridazines are irradiated in the vapor phase, they isomerize to the corresponding pyrazine (B50134) derivatives. rsc.org The mechanism is proposed to proceed through intermediate valence isomers, such as Dewar-benzene-like structures, which facilitate the transposition of the ring atoms. rsc.org This type of skeletal rearrangement provides a pathway to entirely different heterocyclic systems from pyridazine precursors.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, the aldehydic proton would be highly deshielded, appearing at a characteristic downfield chemical shift. chemicalbook.comresearchgate.net The protons on the pyridazinone ring would appear in the aromatic or olefinic region, and their splitting patterns would reveal their coupling to adjacent protons. The methylene (B1212753) protons adjacent to the nitrogen atom would also have a distinct chemical shift.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. docbrown.info The carbonyl carbon of the aldehyde and the carbonyl carbon within the pyridazinone ring would be readily identifiable by their large chemical shifts. docbrown.info The remaining carbons of the heterocyclic ring and the methylene bridge would appear at chemical shifts indicative of their electronic surroundings. docbrown.info

Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | 9.5 - 10.0 | Triplet (t) | 2.0 - 3.0 |

| Pyridazinone-H (vinyl) | 6.8 - 7.5 | Multiplet (m) | - |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | 195 - 205 |

| Pyridazinone C=O | 160 - 170 |

| Pyridazinone C (vinyl) | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO), cleavage of the bond between the methylene group and the pyridazinone ring, and fragmentation of the pyridazinone ring itself. The resulting fragment ions would be indicative of the compound's structure.

Expected Mass Spectrometry Data

| Technique | Expected Observation |

|---|---|

| Molecular Ion (M⁺) | m/z corresponding to the molecular weight of C₆H₆N₂O₂ |

| Key Fragment 1 | Loss of CHO (m/z = M - 29) |

| Key Fragment 2 | Cleavage at the N-CH₂ bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.gov In the case of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. nist.govnist.gov The C=O stretch of the aldehyde would typically appear at a higher wavenumber than the C=O stretch of the amide-like pyridazinone ring. nist.govnist.gov Additionally, C-H stretching and bending vibrations for the aldehydic, aromatic, and aliphatic protons would be observed.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Pyridazinone C=O Stretch | 1660 - 1690 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=C Stretch (Ring) | 1580 - 1650 | Medium to Weak |

Advanced Spectroscopic Techniques for Elucidating Complex Structures

For a molecule with multiple interacting proton and carbon systems like 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, advanced and two-dimensional (2D) NMR techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridazinone ring and the coupling between the methylene and aldehydic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

These advanced techniques, used in concert, provide a comprehensive and detailed picture of the molecular architecture, leaving little ambiguity in the final structural elucidation.

Theoretical and Computational Studies of 2 6 Oxopyridazin 1 6h Yl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. For 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, methods like Density Functional Theory (DFT) would be employed to understand its molecular orbital landscape. Such calculations would typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the distribution of electron density. This information is crucial for predicting the molecule's reactivity, stability, and potential reaction pathways.

While general studies on pyridazinone-containing compounds utilize these methods to explore their chemical behavior, specific published data on the electronic structure and reactivity parameters for 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, such as molecular orbital energies or electrostatic potential maps, could not be located in the searched scientific databases.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde would involve systematically exploring the potential energy surface to identify stable conformers. This is typically achieved through computational methods that rotate the molecule's single bonds and calculate the corresponding energy. Energy minimization is then performed on these conformers to find the most stable, low-energy structures.

These studies are vital for understanding how the molecule might interact with biological targets. However, specific research detailing the stable conformers, rotational energy barriers, or the global minimum energy structure for 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde is not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde, docking studies would involve placing the molecule into the binding site of a relevant biological target and scoring the interactions to predict binding affinity and mode.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms over time, offering insights into the stability of the binding, the flexibility of the complex, and the specific interactions that are maintained.

While numerous studies have reported molecular docking and dynamics simulations for various pyridazinone derivatives to evaluate their potential as antibacterial or anticancer agents, no specific studies were found that detail the ligand-target interactions of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde with any biological target. bldpharm.com Therefore, data on its binding affinities, interaction modes, or the dynamics of its potential complexes are not available.

Applications in Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Structures

The aldehyde functionality in 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde provides a reactive handle for a variety of chemical transformations, enabling its use in the construction of more complex, fused heterocyclic systems. The reactivity of aldehydes allows them to participate in condensation reactions with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

One key area of application is in cyclization reactions to form fused pyridazine (B1198779) systems. For instance, the aldehyde can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This type of reaction, often a variation of the Knoevenagel condensation, can be followed by an intramolecular cyclization to yield annulated pyridazine structures. The specific nature of the resulting fused ring system depends on the nature of the active methylene compound and the reaction conditions employed.

Furthermore, the aldehyde group can participate in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. For example, in a reaction analogous to the Gewald synthesis, the aldehyde could potentially react with a cyano-activated methylene compound and elemental sulfur in the presence of a base to construct a thiophene (B33073) ring fused to or substituted with the pyridazinone moiety. wikipedia.orgumich.eduorganic-chemistry.orgnih.gov Such reactions are valuable for creating diverse libraries of heterocyclic compounds for screening purposes.

The synthesis of pyridazino[1,6-a]indoles represents another potential application, where the aldehyde could be a key synthon in forming the tricyclic core. thieme-connect.de While specific examples starting from 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde are not extensively documented, the general strategies for constructing such fused systems often involve the cyclization of appropriately functionalized precursors, a role this aldehyde is well-suited to play.

Precursor in the Synthesis of Pharmacologically Active Compounds

The pyridazinone core is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. sarpublication.comscholarsresearchlibrary.comresearchgate.netnih.govnih.gov The aldehyde group of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde allows for the introduction of various substituents and pharmacophoric groups, making it a strategic intermediate in the synthesis of new drug candidates.

For example, the aldehyde can be converted into an amino group via reductive amination. This would allow for the coupling of the pyridazinone moiety to other molecular fragments, a common strategy in drug discovery to explore structure-activity relationships (SAR). The resulting amines could then be further functionalized, for instance, by acylation to form amides, which are prevalent in many drug molecules.

Research has shown that 2,6-disubstituted pyridazin-3(2H)-one derivatives exhibit potent analgesic and anti-inflammatory activities, with some compounds showing significant cyclooxygenase-2 (COX-2) inhibitory effects. researchgate.netnih.gov The synthesis of such compounds often involves the modification of the pyridazinone ring at the N1 and C6 positions. While direct use of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde in the synthesis of these specific published compounds is not explicitly detailed, its structure provides a clear pathway for creating analogous molecules. The aldehyde could be used to build a side chain that, after further chemical steps, could lead to the desired substitution pattern.

The general importance of the pyridazinone nucleus in medicinal chemistry is underscored by the diverse biological activities reported for its derivatives. rjptonline.orgscholarsresearchlibrary.com These include, but are not limited to, antibacterial, antiviral, and antihypertensive effects. The availability of a versatile building block like 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde is therefore of significant interest to medicinal chemists seeking to synthesize and evaluate novel pyridazinone-based therapeutic agents.

Role in the Development of Agrochemicals (e.g., Molluscicides, Herbicides)

In addition to pharmaceuticals, the pyridazinone scaffold is also found in compounds with agrochemical applications. The development of new herbicides and molluscicides is crucial for modern agriculture.

Pyridazinone derivatives have been investigated for their herbicidal activity. A notable mode of action for some herbicidal pyridazinones is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a significant class of commercial herbicides. While specific synthetic routes starting from 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde to create PPO-inhibiting herbicides are not prominently featured in the literature, the pyridazinone core is a key feature of some of these herbicides. The aldehyde functionality could be utilized to construct the necessary side chains and substituents required for potent PPO inhibition.

The potential for pyridazinone derivatives to act as molluscicides is another area of agrochemical research. While the direct testing or synthesis of molluscicidal compounds from 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde is not widely reported, the broader class of nitrogen-containing heterocycles is known to exhibit such activity. The aldehyde provides a synthetic handle to introduce toxophoric groups that could be effective against mollusks.

The following table summarizes the key applications and the potential role of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde:

| Application Area | Role of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde | Potential Products |

| Organic Synthesis | Versatile building block for cyclization and multicomponent reactions. | Fused heterocyclic systems (e.g., thiopheno-pyridazines, pyridazino[1,6-a]indoles). |

| Medicinal Chemistry | Precursor for introducing pharmacophoric groups. | Analgesics, anti-inflammatory agents (e.g., COX-2 inhibitors), anticancer agents. |

| Agrochemicals | Starting material for the synthesis of active ingredients. | Herbicides (e.g., PPO inhibitors), molluscicides. |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

While the direct synthesis of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde is not extensively detailed in current literature, the synthesis of related pyridazinone derivatives provides a solid foundation for developing novel and efficient synthetic routes. Future research in this area could focus on several key aspects:

Streamlining Starting Materials: Research into more cost-effective and readily available starting materials for the pyridazinone core would be highly beneficial. This could involve exploring alternative precursors to the commonly used mucochloric or mucobromic acids.

Improving Reaction Conditions: The development of milder and more environmentally friendly reaction conditions is a constant goal in synthetic chemistry. For the synthesis of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde and its analogues, this could involve the use of novel catalysts, solvent-free reactions, or flow chemistry techniques to improve yield, reduce waste, and enhance safety.

Versatile Derivatization Strategies: Methodologies that allow for the late-stage functionalization of the pyridazinone scaffold would be particularly valuable. This would enable the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. For instance, developing selective reactions at the C3, C4, or C5 positions of the pyridazinone ring, while the N1-acetaldehyde moiety is protected or in a precursor form, would offer significant synthetic flexibility.

Exploration of New Biological Targets and Mechanisms of Action

The pyridazinone core is a known pharmacophore found in compounds targeting a range of biological entities. However, the specific biological targets and mechanisms of action for 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde remain largely unexplored. Future investigations should be directed towards identifying its molecular targets to unlock its therapeutic potential.

Initial screening efforts could be guided by the activities of structurally related compounds. For example, various 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netnih.gov Other pyridazinone analogues have been identified as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. Furthermore, studies have revealed that certain pyridazinone derivatives can act as glucan synthase inhibitors, suggesting potential antifungal applications. nih.gov

A comprehensive approach to target identification for 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde would involve:

Broad-Based Phenotypic Screening: Testing the compound across a wide range of cell-based assays representing various disease states (e.g., cancer, inflammation, neurodegeneration, infectious diseases) to identify potential areas of biological activity.

Target-Based Screening: Screening against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors, to pinpoint specific molecular interactions.

Chemoproteomics and Affinity-Based Methods: Utilizing techniques like affinity chromatography or activity-based protein profiling to isolate and identify the direct binding partners of the compound from cell lysates.

Once a primary biological target is identified, further studies will be necessary to elucidate the precise mechanism of action, including kinetic studies to determine the mode of inhibition and structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) to visualize the binding interactions at the atomic level.

Design and Synthesis of Next-Generation Analogues for Enhanced Activity

Following the identification of initial lead compounds and their biological targets, the design and synthesis of next-generation analogues are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde, structure-activity relationship (SAR) studies will be pivotal.

The acetaldehyde (B116499) moiety at the N1-position offers a unique starting point for chemical modification. This reactive group could be transformed into a variety of other functional groups, such as:

Alcohols

Amines

Carboxylic acids

Heterocycles

These modifications would allow for a systematic exploration of how changes in electronics, sterics, and hydrogen bonding potential at this position affect biological activity.

Furthermore, SAR studies on related pyridazinone cores have provided valuable insights. For instance, in the context of COX-2 inhibitors, the nature of the substituent at the C6 position has been shown to be critical for activity. researchgate.net Similarly, for acetylcholinesterase inhibitors, substitutions on the pyridazinone ring have been optimized to enhance binding affinity. researchgate.net

A systematic analogue synthesis campaign for 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde would likely involve the creation of a matrix of compounds with diverse substitutions at various positions of the pyridazinone ring, in combination with modifications of the N1-side chain.

| Position of Modification | Potential Modifications | Rationale |

| N1-acetaldehyde | Reduction to alcohol, oxidation to carboxylic acid, reductive amination | Explore impact of hydrogen bonding and charge |

| C3 | Aryl, alkyl, heteroaryl groups | Modulate lipophilicity and potential for pi-stacking interactions |

| C4 | Halogens, small alkyl groups | Fine-tune electronic properties and steric profile |

| C5 | Various substituents | Investigate the importance of this position for target binding |

Advancements in Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational modeling and chemoinformatics are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde and its future analogues, computational approaches can significantly accelerate the drug discovery process.

Key areas where computational modeling can be applied include:

Molecular Docking: Once a biological target has been identified and its three-dimensional structure is known, molecular docking can be used to predict the binding mode and affinity of 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde and its analogues. This can help prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel, unsynthesized analogues. This can guide the design of more potent compounds.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to virtually screen large compound libraries to identify new potential hits.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This can help to identify and deprioritize compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities early in the drug discovery process.

The integration of these computational methods with synthetic chemistry and biological testing will create a powerful iterative cycle for the discovery and optimization of novel therapeutics based on the 2-(6-Oxopyridazin-1(6H)-yl)acetaldehyde scaffold.

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Prediction of binding mode and affinity |

| QSAR | Prediction of biological activity of new analogues |

| Pharmacophore Modeling | Virtual screening of compound libraries |

| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.